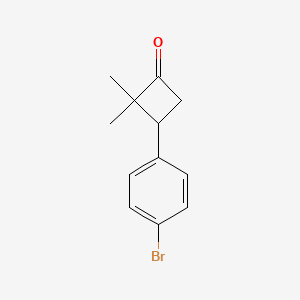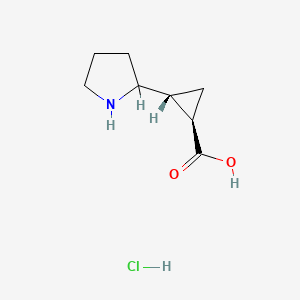
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is an organic compound that features a chloro-substituted aniline structure with an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves the reaction of 3-chloro-2-methylaniline with an imidazole derivative under specific conditions. One common method includes:
Starting Materials: 3-chloro-2-methylaniline and 2-chloromethyl-1H-imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3-chloro-2-methylaniline is dissolved in the solvent, followed by the addition of the base. The mixture is then stirred at room temperature or slightly elevated temperatures. The 2-chloromethyl-1H-imidazole is added dropwise, and the reaction is allowed to proceed for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazole derivatives with oxidized side chains.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing biochemical pathways. The chloro and methyl groups can modulate the compound’s lipophilicity and binding affinity, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(1H-imidazol-2-ylmethyl)-aniline
- 2-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
- 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
Uniqueness
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both chloro and methyl groups on the aniline ring, combined with the imidazole moiety, provides a distinct chemical profile that can be leveraged for targeted applications in various fields.
Propriétés
IUPAC Name |
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUVMJSAOOKIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2915979.png)
![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2915980.png)
![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2915981.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2915985.png)
![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)
![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)
![N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine](/img/structure/B2915991.png)



![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)

